molecular formula C7H12O3 B1652989 Glycidyl vinyloxyethyl ether CAS No. 16801-19-7

Glycidyl vinyloxyethyl ether

Cat. No.: B1652989
CAS No.: 16801-19-7
M. Wt: 144.17 g/mol
InChI Key: ZOJIBRUWYLWNRB-UHFFFAOYSA-N
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Description

Glycidyl vinyloxyethyl ether is an organic compound with the molecular formula C₇H₁₂O₃. It is characterized by the presence of both an epoxy group and a vinyl ether group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form cross-linked polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl vinyloxyethyl ether can be synthesized through the reaction of glycidol with vinyl ether in the presence of a suitable catalyst. The reaction typically involves the following steps:

    Epoxidation: Glycidol is reacted with an epoxidizing agent to form the glycidyl group.

    Vinylation: The glycidyl compound is then reacted with vinyl ether under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is typically carried out in a continuous flow system to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Glycidyl vinyloxyethyl ether undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.

    Reduction: The vinyl ether group can be reduced to form saturated ethers.

    Substitution: Both the epoxy and vinyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy group under mild conditions.

Major Products Formed:

    Oxidation: Formation of diols and hydroxy ethers.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of substituted ethers and alcohols.

Scientific Research Applications

Glycidyl vinyloxyethyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Utilized in the development of drug delivery systems and biocompatible materials.

    Industry: Applied in the production of coatings, adhesives, and sealants with improved performance characteristics.

Mechanism of Action

The mechanism of action of glycidyl vinyloxyethyl ether involves the reactivity of its epoxy and vinyl ether groups. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The vinyl ether group can participate in polymerization reactions, forming cross-linked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

    1-Ethoxyethyl glycidyl ether: Similar in structure but with an ethoxy group instead of a vinyloxy group.

    2-(2-Vinyloxyethoxy)ethyl glycidyl ether: Contains an additional ethoxy group, providing different reactivity and properties.

Uniqueness: Glycidyl vinyloxyethyl ether is unique due to its combination of an epoxy group and a vinyl ether group, which allows for a wide range of chemical reactions and applications. Its ability to form cross-linked polymers and functionalized products makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-ethenoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-8-3-4-9-5-7-6-10-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIBRUWYLWNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937426
Record name 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-19-7
Record name 2-[[2-(Ethenyloxy)ethoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16801-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-(2,3-epoxypropoxy)-2-(vinyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016801197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of hydoxyethyl vinyl ether (500 g) and tetra-n-butyl ammonium hydrogen sulfate (50 g), an aqueous solution of sodium hydroxide (340 g) dissolved in water ax (380 ml) was added over 30 minutes and then further stirred at room temperature for 1 hour. Further, chloromethyloxysilane (78.8 g) was added thereto and stirred at 60° C. for 2 hour. Then, ethyl acetate was added to the reaction mixture, followed by washing with water. The organic layer was extracted and dried with magnesium sulfate, and condensed at reduced pressure to distill off the solvents. The resulting liquid was purified by vacuum distillation, to obtain 530 g of the 2-glycidyloxyethyl vinyl ether (A-37) (boiling point 65° C., 532 Pa).
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Synthesis routes and methods III

Procedure details

To a 1000 ml three-necked round bottom flask, equipped with a thermocouple, magnetic stirrer and heating mantle, was added ethylene glycol vinyl ether (35.2 g; 0.400 moles), epibromohydrin (62.4 g; 0.456 mole), toluene (200 ml), and tetrabutylammonium bromide (1.5 g). Sodium hydroxide pellets (32 g 0.8 moles) were then added portionwise, with the reaction temperature maintained at 80° C. The reaction mixture was vigorously stirred for a period of time of about 1 hour at a temperature of 80° C. The mixture was then filtered and rinsed with a small amount of toluene. The toluene was removed using a rotary evaporator under reduced pressure and the crude product distilled under vacuum to yield 2-vinyloxyethylglycidyl ether (“VEGE”) (34.6 g; 60% yield), b.p. 55-57° C. at 0.75 torr. The structure of VEGE was confirmed by 1H NMR analysis (300 MHz; CDCl3): δ 6.5 (q, 1H, CH2═CH—), δ 4.0 and 4.2 (two d, 2H, CH2═CH—), δ 3.85 (m, 4H, O—CH2—CH2—O), δ 3.8 and 3.45 (m, 2H, O—CH2—CH—), δ 3.2 (m, 1H, epoxide ring —CH(CH2)—O), δ 2.6 and 2.8 (m, 2H, epoxide ring —CH(CH2)—O).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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